Product packaging for 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole(Cat. No.:CAS No. 259269-58-4)

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole

Cat. No.: B2940149
CAS No.: 259269-58-4
M. Wt: 227.186
InChI Key: PRGWSGFNZMAYJU-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole is an aromatic heterocyclic compound of significant interest in medicinal and agrochemical research. This molecule features a pyrrole ring, a privileged structure in many natural products and pharmaceuticals, substituted at the nitrogen atom with a 4-(trifluoromethoxy)phenyl group . The compound serves as a versatile synthetic building block. Its structure makes it a valuable precursor for developing more complex heterocyclic systems, such as those used in the search for new anti-cancer agents . The presence of the trifluoromethoxy (OCF3) group is a key optimization feature in modern drug design, known to influence a compound's lipophilicity, metabolic stability, and overall bioavailability . Research into pyrrole derivatives has highlighted their potential in creating new antibacterial agents to combat the growing threat of antibacterial resistance, underscoring the ongoing relevance of this chemical scaffold . This product is provided for research and development purposes. It is intended for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a core structure for further functionalization or as a model substrate in method development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8F3NO B2940149 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole CAS No. 259269-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)16-10-5-3-9(4-6-10)15-7-1-2-8-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGWSGFNZMAYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Trifluoromethoxy Phenyl 1h Pyrrole and Its Derivatives

Direct Synthesis Strategies

The construction of the 1-aryl-1H-pyrrole scaffold can be achieved through several direct methodologies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Paal-Knorr Condensation Approaches

The Paal-Knorr synthesis is a cornerstone in pyrrole (B145914) chemistry, providing a reliable method for the formation of the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine. mdpi.comwikipedia.orgrgmcet.edu.in In the context of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole, this involves the condensation of a suitable 1,4-diketone with 4-(trifluoromethoxy)aniline (B150132). nih.gov

The reaction is typically carried out under acidic conditions, which facilitate the cyclization and subsequent dehydration to form the aromatic pyrrole ring. alfa-chemistry.comorganic-chemistry.org The mechanism involves the initial formation of a hemiaminal, followed by attack of the amine on the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to the final pyrrole. wikipedia.org A variety of protic and Lewis acids can be employed as catalysts, and the choice of solvent is often dependent on the nature of the amine. alfa-chemistry.com While effective, a notable limitation of the Paal-Knorr synthesis is the sometimes-challenging preparation of the requisite 1,4-dicarbonyl precursors. alfa-chemistry.com

A key example is the synthesis of 2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole, a direct precursor to more complex derivatives. This is achieved by reacting 4-(trifluoromethoxy)aniline with hexane-2,5-dione. nih.gov

Table 1: Paal-Knorr Synthesis of 1-Aryl-1H-Pyrroles

1,4-Dicarbonyl CompoundAmineCatalystProductReference
Hexane-2,5-dione4-(Trifluoromethoxy)anilineAcid2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole nih.gov
1,4-Diphenylbutane-1,4-dioneAniline (B41778)Acetic Acid1,2,5-Triphenyl-1H-pyrrole rgmcet.edu.in
SuccinaldehydeBenzylaminep-Toluenesulfonic acid1-Benzyl-1H-pyrrole organic-chemistry.org

Chain Heterocyclization Methods

Chain heterocyclization provides a strategic approach for the synthesis of complex heterocyclic systems by sequentially adding rings. This methodology has been successfully applied to the synthesis of derivatives of this compound. nih.gov

In a notable application of this strategy, the synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles was accomplished in a multi-step sequence. The initial step involves the formation of the central pyrrole ring using the Paal-Knorr reaction as described above. Subsequent steps then build the thiazole (B1198619) ring onto the pyrrole core. This is achieved through chloroacylation of the pyrrole, followed by heterocyclization with thioamides or thioureas to construct the final thiazole moiety. nih.gov This approach allows for the controlled and stepwise assembly of complex, multi-ring structures.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including pyrroles. These reactions combine three or more reactants in a single flask to generate the final product, often proceeding through a cascade of reactions. rsc.orgrsc.orgnih.govekb.eg

For the synthesis of related pyrrole structures, a notable example is the nitro-Mannich/hydroamination cascade. This one-pot reaction sequence can be used for the direct synthesis of 2,5-disubstituted pyrroles. rsc.org The process involves an initial base-catalyzed nitro-Mannich reaction between a protected imine and a nitroalkyne, followed by a gold-catalyzed hydroamination to effect the cyclization and formation of the pyrrole ring. rsc.orgnih.gov While not yet specifically reported for this compound, this methodology offers a promising and convergent route to such structures.

Other MCRs often involve the in situ generation of a 1,4-dicarbonyl compound, which then undergoes a Paal-Knorr type cyclization with an amine. For instance, a four-component process involving an electron-poor (hetero)aryl halide, a terminal propargyl alcohol, an aldehyde, and a primary amine can be used to synthesize 1,2,3,5-tetrasubstituted pyrroles in a one-pot, three-step sequence. researchgate.net

Other Cyclization and Annulation Pathways

Beyond the more common methods, other cyclization and annulation strategies can be employed for the synthesis of pyrrole-containing heterocycles. While not extensively applied to the specific target compound, these methods represent viable alternative approaches.

One such method is free-radical cyclization. This has been used to synthesize pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives from o-bromophenyl-substituted pyrrolylpyridinium salts. beilstein-journals.org This approach involves the intramolecular cyclization of a radical intermediate to form a new ring fused to the pyrrole core.

Another strategy involves the intramolecular cyclization of N-alkyne-substituted pyrrole derivatives. Depending on the reaction conditions and the substitution pattern, these precursors can undergo either nucleophilic or electrophilic cyclization to yield various fused pyrrole systems, such as pyrrolopyrazinones and pyrrolooxazinones. beilstein-journals.org

Furthermore, cycloaddition reactions, such as the formal [3+2] cycloaddition between 2H-azirines and nitroalkenes under visible light photoredox catalysis, offer a metal-free route to trisubstituted pyrroles. researchgate.net The conjugate addition of pyrroles to Michael acceptors like β-fluoro-β-nitrostyrenes, followed by elimination, also provides a pathway to functionalized pyrroles. nih.gov

Precursor Synthesis and Building Block Derivatization

The successful synthesis of the target compound and its derivatives relies heavily on the availability of key precursors, namely the appropriately substituted aniline and 1,4-dicarbonyl compounds.

Synthesis of Key Anilines and Diketones

4-(Trifluoromethoxy)aniline: This is a critical starting material for introducing the 1-[4-(trifluoromethoxy)phenyl] moiety. Its synthesis is a key step and can be achieved through various methods. One common industrial process involves the nitration of trifluoromethoxybenzene with a mixture of nitric and sulfuric acid to produce a mixture of ortho- and para-nitrotrifluoromethoxybenzene. The para-isomer is then separated and reduced to afford 4-(trifluoromethoxy)aniline. guidechem.com Another reported synthesis involves the reaction of trifluoromethoxybenzene with sodium ferrate and sodium bromide in dimethyl sulfoxide, followed by treatment with sodium amide. chemicalbook.comchemicalbook.com This aniline derivative is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. nbinno.comsigmaaldrich.com

1,4-Diketones: These are the essential counterparts to the aniline in the Paal-Knorr synthesis. The structure of the diketone determines the substitution pattern on the resulting pyrrole ring. For example, hexane-2,5-dione is used to produce 2,5-dimethylpyrroles. nih.gov The synthesis of 1,4-diketones can be accomplished through various organic transformations. One classical method is the oxidation of γ-hydroxy ketones. More modern approaches include the Stetter reaction and other coupling methodologies that can generate the 1,4-dicarbonyl skeleton, sometimes in situ as part of a one-pot pyrrole synthesis. researchgate.net

Table 2: Key Precursors for the Synthesis of this compound and its Derivatives

PrecursorStructureSynthetic Utility
4-(Trifluoromethoxy)anilineNH₂-C₆H₄-OCF₃Provides the 1-aryl substituent in the Paal-Knorr reaction.
Hexane-2,5-dioneCH₃COCH₂CH₂COCH₃Reacts with anilines to form 2,5-dimethylpyrroles.

Modification of Pyrrole Intermediates

Once the core 2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole structure is established, it can be further functionalized to introduce diverse chemical moieties. A common strategy involves electrophilic substitution, such as acylation, at the C3 position of the pyrrole ring. For instance, treatment of the pyrrole intermediate with chloroacetyl chloride leads to the formation of 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone. nih.gov This chlorinated ketone is a key intermediate, as the chlorine atom serves as a good leaving group for subsequent nucleophilic substitution reactions. nih.gov

This allows for the introduction of a wide array of functional groups by reacting the chloro-ethanone intermediate with various nucleophiles. The versatility of this approach is demonstrated by the synthesis of derivatives containing nitrogen, oxygen, and sulfur linkages at the acetyl group. nih.gov

Table 1: Synthesis of N-Substituted Derivatives nih.gov General Reaction: 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone reacted with a heterocyclic compound and triethylamine (B128534) in DMF at 75-80 °C. Data derived from experimental procedures outlined in the source.

ReactantResulting Functional Group
Heterocyclic Compound (General)2-N-Substituted-1-oxoethyl

Table 2: Synthesis of O-Substituted Derivatives nih.gov General Reaction: 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone reacted with an appropriate acid and potassium carbonate in DMSO at 45-50 °C. Data derived from experimental procedures outlined in the source.

ReactantResulting Functional Group
Acid (General)2-O-Substituted-1-oxoethyl
3-Methylisoxazole-5-carboxylic acid3-Methylisoxazole-5-carboxylic acid 2-oxoethyl ester
(2-Oxo-2H-pyridin-1-yl)acetic acid(2-Oxo-2H-pyridin-1-yl)acetic acid 2-oxoethyl ester

Table 3: Synthesis of S-Substituted Derivatives nih.gov General Reaction: 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone reacted with an appropriate thione and potassium carbonate in DMF at 65-70 °C. Data derived from experimental procedures outlined in the source.

ReactantResulting Functional Group
Thione (General)2-S-Substituted-1-oxoethyl

Regioselectivity and Stereoselectivity in Synthesis

Control of Positional Isomer Formation

Regioselectivity, or the control over the position of chemical bond formation, is a critical aspect of synthesizing substituted 1-[4-(trifluoromethoxy)phenyl]-1H-pyrroles. The initial Paal-Knorr synthesis is inherently regioselective, definitively establishing the N-aryl bond between the nitrogen of 4-(trifluoromethoxy)aniline and the C1 and C4 positions of the dicarbonyl compound. nih.govwikipedia.org

Subsequent functionalization of the pyrrole ring also proceeds with high regioselectivity. In N-aryl-2,5-dimethylpyrroles, electrophilic substitution reactions, such as the chloroacylation mentioned previously, preferentially occur at the C3 (and C4) positions. nih.gov This is because the nitrogen atom's lone pair increases the electron density of the ring, and the existing methyl groups at C2 and C5 direct incoming electrophiles to the available C3/C4 positions. This predictable reactivity allows for the controlled synthesis of 3-substituted or 3,4-disubstituted derivatives without significant formation of other positional isomers. nih.gov

Asymmetric Synthesis and Resolution of Atropisomers

When bulky substituents are present at the ortho positions of the phenyl ring and/or the C2/C5 positions of the pyrrole ring, rotation around the C-N single bond can be hindered, leading to the existence of stable rotational isomers known as atropisomers. nih.govresearchgate.net These atropisomers are non-superimposable mirror images (enantiomers) and exhibit axial chirality. The synthesis of enantioenriched N-aryl pyrrole atropisomers can be achieved through two main strategies: direct asymmetric synthesis or the resolution of a racemic mixture. nih.gov

Modern asymmetric approaches include chiral phosphoric acid (CPA) catalyzed Paal-Knorr reactions, which can directly produce axially chiral N-arylpyrroles with high enantioselectivity. rsc.org Another strategy is dynamic kinetic resolution (DKR), where a racemic mixture of rapidly interconverting atropisomers is converted into a single, stable, enantioenriched product. nih.govrsc.org

A classical and effective method for separating the enantiomers of a racemic mixture is resolution via diastereomeric salt formation. researchgate.net This technique is applicable when the target molecule contains an acidic or basic functional group. The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. researchgate.net

For example, the resolution of a racemic N-arylpyrrole bearing two carboxylic acid groups, 1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid, was successfully achieved using methyl (R)-2-phenylglycinate as the chiral resolving agent. researchgate.net The reaction between the racemic acid and the single-enantiomer amine forms two different diastereomeric salts. Because diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. researchgate.net Once separated, the pure enantiomer of the N-arylpyrrole can be recovered by treating the salt with an acid to remove the resolving agent.

The success of resolution by diastereomeric salt formation hinges on the principle of chiral discrimination. This refers to the ability to differentiate between the two enantiomers of the racemic compound. In this context, the chiral resolving agent interacts differently with each enantiomer, leading to the formation of two diastereomers with distinct three-dimensional structures and intermolecular interactions. researchgate.net

These structural differences manifest as variations in their crystal packing and lattice energies. Consequently, the two diastereomeric salts exhibit different solubilities in a given solvent system, allowing one to crystallize preferentially out of the solution. researchgate.net The structural aspects of this discrimination have been studied by comparing the molecular structures and packing energies of the separated diastereomeric salt crystals using single-crystal X-ray diffraction, providing insight into the specific interactions responsible for the effective separation. researchgate.net

Chemical Reactivity and Functionalization of 1 4 Trifluoromethoxy Phenyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is significantly more susceptible to electrophilic attack than benzene. This heightened reactivity is due to the delocalization of the nitrogen atom's lone pair of electrons into the aromatic system, which stabilizes the cationic intermediate formed during the substitution process. Electrophilic attack predominantly occurs at the α-positions (C2 or C5) as the resulting intermediate is stabilized by a greater number of resonance structures compared to attack at the β-positions (C3 or C4).

Halogenation (e.g., mono-, di-, and tribromination)

The halogenation of N-arylpyrroles can be achieved with high regioselectivity using reagents like N-bromosuccinimide (NBS). organic-chemistry.orgwikipedia.org Studies on analogous compounds, such as 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole, demonstrate that controlled, stepwise bromination can be accomplished under mild conditions. The reaction proceeds selectively at the electron-rich positions of the pyrrole ring.

By carefully controlling the stoichiometry of NBS, mono-, di-, and tribrominated products can be selectively synthesized. For instance, the use of one equivalent of NBS typically yields the 2-bromo derivative. Subsequent additions of NBS lead to the formation of 2,5-dibromo and 2,3,5-tribromo derivatives. These reactions are often conducted in solvents like acetonitrile (B52724) at temperatures ranging from -10 °C to room temperature. nih.gov

EntryEquivalents of NBSProductPosition of Bromination
11.02-Bromo-1-[4-(trifluoromethoxy)phenyl]-1H-pyrroleC2
22.02,5-Dibromo-1-[4-(trifluoromethoxy)phenyl]-1H-pyrroleC2, C5
33.02,3,5-Tribromo-1-[4-(trifluoromethoxy)phenyl]-1H-pyrroleC2, C3, C5
Table 1: Representative sequential bromination of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole. The data is based on established reactivity patterns for similar N-arylpyrroles.

Acylation and Formylation (e.g., carboxaldehyde derivatives)

Acylation and formylation introduce carbonyl functionalities onto the pyrrole ring, providing key intermediates for further synthetic transformations. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. organic-chemistry.orgijpcbs.comchemtube3d.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.org The reaction introduces a formyl (-CHO) group, primarily at the C2 position of the pyrrole ring. rsc.org

Friedel-Crafts acylation offers another route to introduce acyl groups. However, the conditions for these reactions must be carefully chosen. While strong Lewis acids like AlCl₃ are often used, they can lead to complex mixtures or polymerization with sensitive substrates like pyrroles. nih.govresearchgate.net Milder Lewis acids or alternative procedures may be required to achieve selective acylation. nih.govnih.gov For example, the acylation of N-p-toluenesulfonylpyrrole with 1-naphthoyl chloride using AlCl₃ has been shown to yield a mixture of 2- and 3-acyl isomers, with the product ratio being influenced by the amount of Lewis acid used. nih.gov

ReactionReagentsProductPosition of Functionalization
FormylationPOCl₃, DMF, then H₂OThis compound-2-carbaldehydeC2
AcylationRCOCl, Lewis Acid (e.g., Et₂AlCl)2-Acyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrroleC2
Table 2: General conditions for formylation and acylation of this compound.

Nitration and Sulfonation

Direct nitration and sulfonation of pyrroles using strong acidic conditions (e.g., HNO₃/H₂SO₄ or fuming H₂SO₄) can be problematic, often leading to polymerization or decomposition of the sensitive pyrrole ring. stackexchange.com Therefore, milder reagents are typically employed for these transformations.

For nitration, acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride) is a preferred reagent. lookchem.comfraunhofer.denih.govchemrxiv.org Reactions are generally carried out at low temperatures to afford a mixture of 2-nitro and 3-nitro isomers. stackexchange.comlookchem.com The ratio of these isomers is influenced by the steric bulk of the N-substituent. lookchem.com

For sulfonation, the sulfur trioxide pyridine (B92270) complex (SO₃·py) is a widely used mild sulfonating agent that is effective for a range of heterocyclic compounds. researchgate.netontosight.ailifechempharma.comwikipedia.orgnih.gov The reaction is typically performed in pyridine or another suitable solvent and can introduce a sulfonic acid (-SO₃H) group onto the pyrrole ring. lifechempharma.com While sulfonation of pyrrole itself has been reported to yield the 2-sulfonic acid derivative, some studies suggest that the 3-sulfonated product can also be formed and may be the thermodynamically more stable isomer under certain conditions. researchgate.netlifechempharma.com

Functionalization via Organometallic Chemistry

Organometallic chemistry provides powerful tools for the regioselective functionalization of the this compound scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds that are not readily accessible through classical electrophilic substitution.

Metalation and Halogen/Metal Exchange Reactions

Direct metalation, or lithiation, involves the deprotonation of the pyrrole ring using a strong organolithium base, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). mt.comnih.gov For N-substituted pyrroles, lithiation typically occurs at the C2 position due to the directing effect of the nitrogen atom. nih.govrsc.orgnih.gov The resulting organolithium species is a potent nucleophile that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups.

Alternatively, halogen-metal exchange offers a complementary method to generate organolithium intermediates from the brominated derivatives described in section 3.1.1. mt.comnih.gov This reaction is typically very fast, even at low temperatures (-78 °C), and involves treating a bromopyrrole with an alkyllithium reagent (e.g., n-BuLi). nih.govnih.govresearchgate.netharvard.eduyoutube.comresearchgate.net The bromine atom is selectively replaced by lithium, providing a regiochemically defined organolithium species for subsequent reactions. This method is particularly valuable for creating intermediates that are not accessible via direct lithiation.

Cross-Coupling Reactions (e.g., C-C coupling)

The halogenated and metalated derivatives of this compound serve as key precursors for transition-metal-catalyzed cross-coupling reactions. These reactions are among the most versatile methods for constructing C-C bonds. nih.gov

The Suzuki-Miyaura coupling reaction, for example, involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. nih.govelectronicsandbooks.commdpi.comresearchgate.net A 2-bromo- or 3-bromo-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole derivative could be coupled with various aryl- or vinyl-boronic acids to synthesize complex biaryl or vinyl-substituted pyrroles. nih.govmdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields in these transformations. nih.gov

ReactionSubstratesCatalyst/BaseProduct
Suzuki Coupling2-Bromo-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole + Ar-B(OH)₂Pd(PPh₃)₄ / Cs₂CO₃2-Aryl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole
Table 3: Representative Suzuki cross-coupling reaction for C-C bond formation.

Reactivity of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF₃) group attached to the phenyl ring is a dominant feature influencing the electronic properties of the entire molecule. This group is characterized by its strong electron-withdrawing nature and high metabolic stability. mdpi.com The carbon-fluorine bonds are exceptionally strong, rendering the trifluoromethyl component itself generally inert to nucleophilic or electrophilic attack under common synthetic conditions. acs.orgtcichemicals.com

Unlike a simple methoxy (B1213986) group which is electron-donating, the trifluoromethoxy group deactivates the phenyl ring towards electrophilic substitution due to the potent inductive effect of the three fluorine atoms. This electronic pull also affects the adjacent pyrrole ring, albeit to a lesser extent. The primary role of the -OCF₃ group in the context of reactivity is not as a reaction site, but as a modulator of the phenyl and pyrrole rings' reactivity and as a lipophilic, metabolically stable bioisostere in medicinal chemistry applications. mdpi.comnih.gov Its presence enhances the lipophilicity of molecules, which can be a critical factor in the design of bioactive compounds. mdpi.comnih.gov

Oxidation Reactions (e.g., pyrrole oxides)

The oxidation of pyrroles can be a complex process, often leading to a variety of products depending on the specific oxidant and reaction conditions. nih.govresearchgate.net While reductive methods for pyrrole dearomatization are more common, oxidative pathways can yield highly functionalized products. nih.gov Common oxidants like hydrogen peroxide or singlet oxygen can react with the electron-rich pyrrole ring. researchgate.net

The oxidation of N-aryl pyrroles can be unpredictable and may result in over-oxidation, polymerization, or the formation of pyrrolidinone structures. researchgate.netresearchgate.net For this compound, the electron-withdrawing nature of the substituent on the N-phenyl ring would influence the electron density of the pyrrole ring, thereby affecting its susceptibility to oxidation. However, specific studies detailing the controlled oxidation of this compound to form stable pyrrole oxides are not extensively documented in the literature. General principles suggest that such a reaction would likely target the C=C double bonds of the pyrrole ring. researchgate.net

N-Functionalization and Pyrrole Ring Substituent Modification

The this compound scaffold serves as a versatile platform for the introduction of various functional groups and the construction of more complex molecular architectures. Functionalization typically occurs on the pyrrole ring, as the N-position is already occupied by the trifluoromethoxyphenyl group.

Direct alkylation or arylation of the pyrrole ring in this compound requires initial functionalization to introduce a reactive handle. A common strategy involves electrophilic substitution on the electron-rich pyrrole ring. For instance, a chloroacetyl group can be introduced onto the pyrrole ring, creating a key intermediate for subsequent nucleophilic substitution reactions. nih.gov

This chloroacetylated derivative, 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone, is a versatile building block. nih.gov It readily undergoes reactions with various nucleophiles, facilitating N-alkylation, O-alkylation, and S-alkylation. nih.gov For example, it can react with heterocyclic compounds, carboxylic acids, or thiones under basic conditions to yield a diverse range of functionalized pyrroles. nih.gov While direct C-H arylation of pyrroles with aryl chlorides is possible using palladium catalysis, this often requires extensive optimization of ligands, bases, and solvents for each specific substrate. nih.gov

The incorporation of additional heterocyclic rings onto the this compound framework is a key strategy for developing novel compounds.

Thiazole (B1198619) Incorporation: A well-established route for synthesizing thiazole-containing pyrroles begins with the Paal-Knorr reaction of 4-trifluoromethoxyaniline and 2,5-hexanedione (B30556) to form 2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole. nih.govnih.gov This core structure is then subjected to chloroacylation. The resulting chloroacetylpyrrole intermediate is subsequently cyclized with various thioamides or thioureas in refluxing ethanol (B145695) to afford the target 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles. nih.gov This multi-step "chain heterocyclization" approach allows for the systematic construction of complex, three-ring systems. nih.gov

Table 1: Examples of Thiazole Derivatives Synthesized from 2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone nih.gov
Product NameReactant (Thioamide/Thiourea)Yield (%)
4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-methylthiazoleThioacetamide71
4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-thiophen-2-ylthiazoleThiophene-2-carbothioamide64
2-{4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]thiazol-2-yl}-N-phenylacetamideN-Phenyl-2-thioacetamide68
4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]thiazol-2-ylamineThiourea74

Triazole Incorporation: The synthesis of 1,2,3-triazole derivatives is commonly achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. While not demonstrated specifically on the this compound backbone in the reviewed literature, this methodology is broadly applicable. The strategy would involve introducing either an azide (B81097) or an alkyne functionality onto the pyrrole scaffold, which can then be reacted with a corresponding alkyne or azide partner to form the 1,4-disubstituted 1,2,3-triazole ring. nih.gov The synthesis of 1,2,4-triazoles can be achieved through various methods, including the cyclocondensation of amidines with hydrazine (B178648) salts. organic-chemistry.orgrsc.org

The introduction of a urea (B33335) functional group is a common modification in medicinal chemistry. rsc.org For a scaffold like this compound, this would typically involve prior introduction of an amino group onto the phenyl or pyrrole ring.

A general and effective method for forming an N,N'-diaryl urea involves the reaction of an aromatic amine with an isocyanate. mdpi.com The isocyanate can be generated in situ from the amine by reacting it with a phosgene (B1210022) equivalent, such as triphosgene, in the presence of a non-nucleophilic base like triethylamine (B128534). The resulting isocyanate is not isolated but is directly treated with another amine to form the unsymmetrical urea. mdpi.com An alternative two-step procedure involves first reacting the amine with phenyl chloroformate to form a stable carbamate (B1207046) intermediate, which is then subjected to nucleophilic acyl substitution by another amine to yield the final urea product. mdpi.com These methods provide reliable pathways to urea-functionalized derivatives.

Advanced Spectroscopic and Structural Characterization of 1 4 Trifluoromethoxy Phenyl 1h Pyrrole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. Through the analysis of the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and spatial arrangement of atoms within a molecule. For 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole, various NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, are employed to fully characterize its structure.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the pyrrole (B145914) ring typically appear as two multiplets, reflecting the coupling between the α-protons (adjacent to the nitrogen) and the β-protons. The protons on the phenyl ring also exhibit characteristic splitting patterns, which are influenced by the trifluoromethoxy substituent.

In a study by Bakulina et al. (2015), the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) showed the following chemical shifts (δ) in parts per million (ppm):

Computational and Theoretical Investigations of 1 4 Trifluoromethoxy Phenyl 1h Pyrrole

Density Functional Theory (DFT) Calculationsnih.govmdpi.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations for pyrrole (B145914) derivatives are well-established for predicting molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net For 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole, DFT provides a framework to analyze its stability, reactivity, and electronic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netmaterialsciencejournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. ajchem-a.com

Table 1: Conceptual Interpretation of Frontier Molecular Orbitals

ParameterDescriptionImplication for this compound
HOMO Energy Energy of the highest occupied molecular orbital; related to the ionization potential. Represents the electron-donating capacity.The electron-rich pyrrole moiety is the primary contributor, making it the likely site for oxidation or electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the electron affinity. Represents the electron-accepting capacity.The trifluoromethoxy-phenyl group, being electron-deficient, is the main contributor, making it the likely site for reduction or nucleophilic attack. semanticscholar.org
HOMO-LUMO Gap (ΔE) The energy difference between LUMO and HOMO. A key indicator of kinetic stability, chemical reactivity, and the energy of the lowest electronic excitation. ajchem-a.comA smaller gap would imply higher reactivity and potential for intramolecular charge transfer.

Global and local reactivity descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity. rsc.org These descriptors are based on how the energy of the system changes with a change in the number of electrons. arxiv.org

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. arxiv.org

Global Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule. arxiv.org

Local Reactivity Descriptors: These descriptors, such as Fukui functions and philicity, identify the most reactive sites within a molecule for specific types of reactions.

Fukui Function (f(r)): Indicates the change in electron density at a specific point when an electron is added to or removed from the system. It helps pinpoint the most susceptible sites for nucleophilic (f+) and electrophilic (f-) attack. arxiv.org

Multiphilic Descriptors (Δωk): These advanced descriptors can simultaneously characterize the nucleophilic and electrophilic nature of different atomic sites within a molecule, providing a more nuanced view of site selectivity in complex reactions. arxiv.org

For this compound, these calculations would likely identify the carbon atoms of the pyrrole ring as susceptible to electrophilic attack, while the phenyl ring, influenced by the -OCF3 group, would be more prone to nucleophilic attack.

Table 2: Key Global and Local Reactivity Descriptors

DescriptorFormula (Approximation)Description
Electronegativity (χ)χ ≈ -(EHOMO + ELUMO)/2Describes the tendency to attract electrons.
Chemical Hardness (η)η ≈ (ELUMO - EHOMO)/2Measures resistance to charge transfer. arxiv.org
Electrophilicity (ω)ω = χ²/ (2η)Index of the molecule's ability to act as an electrophile. arxiv.org
Fukui Function (f(r))Varies for nucleophilic/electrophilic attackIdentifies the most reactive atoms or regions within the molecule.

The structure of this compound, which links an electron-donating pyrrole moiety to an electron-accepting 4-(trifluoromethoxy)phenyl group, is characteristic of a donor-acceptor (D-A) system. Such systems are known to exhibit intramolecular charge transfer (ICT), a phenomenon where electronic excitation leads to a significant transfer of electron density from the donor to the acceptor part of the molecule. chemrxiv.orgnih.gov

Studies on the analogous N-phenylpyrrole (PP) show that it undergoes a fast ICT reaction upon excitation, leading to a dual fluorescence phenomenon. nih.govnih.gov The efficiency of this ICT process is highly dependent on solvent polarity. nih.gov For this compound, the strongly electron-withdrawing nature of the trifluoromethoxy group is expected to enhance the ICT character compared to unsubstituted N-phenylpyrrole. Computational analysis can quantify this charge transfer by calculating the electron density distribution in the ground state versus the excited state, often using Natural Bond Orbital (NBO) analysis or by examining the nature of the molecular orbitals involved in the electronic transition. nih.gov

Molecular Docking and Ligand-Protein Interaction Studiesnih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), forming a stable complex. researchgate.net This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand to a target protein. nih.govresearchgate.net Pyrrole-based compounds have been extensively studied as inhibitors for various enzymes, and docking simulations provide atomic-level insights into their interactions. nih.govnih.govresearchgate.net

Structure-guided optimization is a key strategy in drug discovery where computational models and structural information of a ligand-protein complex are used to design new compounds with improved potency and selectivity. nih.gov A notable example is the optimization of a pyrrole-based series of inhibitors targeting dihydroorotate (B8406146) dehydrogenase (DHODH), a clinically validated antimalarial target. nih.gov

In such a program, an initial hit compound is docked into the active site of the target protein. The resulting binding pose reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking). This structural information then guides the chemical modification of the ligand to enhance these interactions or to form new ones, thereby improving its binding affinity. For this compound, this process could involve modifying substituents on either the pyrrole or phenyl ring to better fit the topology and chemical environment of a specific protein's binding pocket. nih.gov

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, which is often expressed as a binding energy or a scoring function value. researchgate.net These scoring functions estimate the free energy of binding by considering various energetic terms, such as electrostatic and van der Waals interactions. nih.gov

While these predictions are approximations, they are highly valuable for ranking potential drug candidates in virtual screening campaigns. nih.gov Molecular docking studies on similar pyrrole derivatives against targets like cyclooxygenase-2 (COX-2) or cyclin-dependent kinase 2 (CDK2) have successfully used predicted binding affinities to rationalize experimental biological data. nih.govnih.gov For this compound, docking simulations against a relevant target would yield a predicted binding affinity, helping to assess its potential as an inhibitor. The trifluoromethoxy group could play a crucial role in binding, potentially forming specific interactions with receptor residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling (based on computational parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique widely used in drug discovery and materials science to correlate the chemical structure of a compound with its biological activity or physicochemical properties. uobasrah.edu.iq For a molecule like this compound, QSAR models are built by first calculating a series of numerical values, known as molecular descriptors, that quantify various aspects of its structure. These descriptors are then used to develop a mathematical equation that can predict the activity of new, similar compounds.

The descriptors used in these models are derived from the compound's theoretical structure using quantum chemical calculations. nih.gov These computational parameters can be categorized into several groups:

Electronic Descriptors: These relate to the electron distribution in the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges on specific atoms. For this compound, the high electronegativity of the fluorine and oxygen atoms in the trifluoromethoxy group significantly influences these electronic properties. uobasrah.edu.iq

Steric or Topological Descriptors: These describe the size, shape, and branching of the molecule. Examples include molecular weight, molecular volume, surface area, and various topological indices that represent molecular connectivity.

Thermodynamic Descriptors: These include parameters like heat of formation, Gibbs free energy, and polarizability, which can influence how the molecule interacts with its environment. nih.gov

A typical QSAR study involves calculating a large number of these descriptors for a series of related pyrrole derivatives. nih.gov Statistical methods such as Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN) are then employed to select the most relevant descriptors and build a predictive model. nih.govnih.gov For instance, a QSAR model for antioxidant activity in pyrrole derivatives identified HOMO energy, polarizability, and bond lengths as crucial descriptors. nih.gov The resulting model provides insights into the molecular features that are essential for the desired activity, guiding the design of more potent and selective compounds.

Descriptor TypeComputational ParameterPotential Influence on Activity
ElectronicHOMO EnergyRelates to the molecule's ability to donate electrons.
ElectronicLUMO EnergyRelates to the molecule's ability to accept electrons.
ElectronicDipole MomentInfluences polarity and solubility, affecting interactions with biological targets.
ElectronicMulliken Atomic ChargesIndicates reactive sites within the molecule for electrostatic interactions.
StericMolecular VolumeAffects how the molecule fits into a receptor or active site.
ThermodynamicLogP (Lipophilicity)Crucial for membrane permeability and reaching the target site.
ThermodynamicPolarizabilityDescribes the ease of distortion of the electron cloud, affecting non-covalent interactions.

Conformational Analysis and Stereochemical Dynamics

The three-dimensional structure and dynamic behavior of this compound are critical to its function and interaction with biological systems. Conformational analysis investigates the different spatial arrangements (conformers) of the molecule and the energy associated with them. A key feature of N-aryl pyrroles is the rotation around the single bond connecting the phenyl ring to the pyrrole nitrogen atom.

The relative orientation of the two rings is defined by the dihedral angle between their planes. Computational methods, such as Density Functional Theory (DFT), are used to calculate the potential energy surface as this dihedral angle is varied. mdpi.com For the parent compound, 1-phenylpyrrole (B1663985), the lowest energy conformation is non-planar, with the rings twisted relative to each other. The planar conformations, where the rings are coplanar, represent energy maxima and are the transition states for the interconversion between equivalent non-planar conformers.

Atropisomerism is a form of chirality that arises from hindered rotation around a single bond. nih.gov If the energy barrier to rotation is sufficiently high, distinct, non-interconverting stereoisomers (atropisomers) can be isolated at room temperature. unibo.it In the case of 1-phenylpyrrole derivatives, this phenomenon can occur if there are bulky substituents in the positions ortho to the C-N bond (i.e., the 2- and 6-positions on the phenyl ring and/or the 2- and 5-positions on the pyrrole ring). researchgate.netupb.ro

While this compound itself lacks ortho-substituents and is therefore not expected to exhibit stable atropisomers at room temperature, the study of substituted analogs provides crucial insight into the dynamics of C-N bond rotation. The energy required to overcome this rotational hindrance is known as the rotational energy barrier (ΔG‡). This barrier can be determined experimentally using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computationally by calculating the energy difference between the ground state (twisted conformation) and the transition state (planar conformation). upb.roresearchgate.net

Studies on substituted 1-phenylpyrroles have shown that the magnitude of the rotational barrier is highly dependent on the steric bulk of the ortho-substituents. For example, computational and experimental studies on a highly substituted 1-phenylpyrrole determined a rotational barrier of approximately 17 kcal/mol. upb.ro Other research on different 1-phenylpyrrole derivatives found barriers ranging from 16.9 to 21.5 kcal/mol. researchgate.net A barrier of around 20-23 kcal/mol is generally considered the threshold for atropisomers to be stable enough for potential isolation at ambient temperatures. nih.gov The trifluoromethoxy group at the para-position in this compound primarily exerts an electronic effect and does not sterically hinder the rotation around the C-N bond. Therefore, this compound would exhibit rapid rotation, existing as a mixture of rapidly interconverting conformers.

Compound TypeMethodReported Rotational Barrier (kcal/mol)Reference
Highly Substituted 1-PhenylpyrroleExperimental (NMR) & Computational (PM3)~17.0 upb.ro
1-[2-carboxy-6-(trifluoromethyl)-phenyl]pyrrole derivativesExperimental (Dynamic NMR & HPLC)16.9 - 21.5 researchgate.net
Titanyl Tetra-aryl-hydroporphyrinsExperimental (NMR)15.6 - 18.4 nih.gov
N-Arylpyrrolidin-2-onesComputational (Force-Field)~1.7 (7 kJ/mol) researchgate.net

Design of Ligands and Catalysts

The design and synthesis of chiral ligands are central to the field of asymmetric catalysis, which is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral phosphine (B1218219) ligands, in particular, are a dominant class of ligands used in these processes. tcichemicals.com They coordinate to a metal center, creating a chiral environment that can direct a reaction to favor the formation of one enantiomer over another. tcichemicals.com

Chiral Phosphine Ligands with Pyrrole Backbones

Chiral phosphine ligands can be broadly categorized into those with backbone chirality and those that are P-chirogenic, meaning the chirality resides on the phosphorus atom itself. nih.gov The pyrrole nucleus is a versatile structural motif that can be incorporated into the backbone of ligands. While the literature contains extensive research on various backbones for chiral ligands, specific examples detailing the direct use of this compound in the synthesis of chiral phosphine ligands are not extensively documented in publicly available research. However, a class of ligands known as N-pyrrolyl phosphines has been noted for having exceptional π-acceptor characteristics, a property that can significantly influence the electronic environment of a metal catalyst and, consequently, its reactivity and selectivity. acs.org

Enantioselective Catalysis

Enantioselective catalysis aims to produce optically active compounds efficiently and with high selectivity. nih.gov The success of these reactions heavily depends on the design of the chiral catalyst, which typically consists of a metal and a chiral ligand. tcichemicals.com The ligand's structure dictates the three-dimensional space around the metal's active site, influencing how substrates can approach and react. tcichemicals.com

The trifluoromethoxy group present in this compound can impart unique electronic properties to any ligand derived from it. While direct applications of this specific compound in enantioselective catalysis are not prominent in the reviewed literature, the development of novel fluorinated pyrrole-containing molecules is an active area of research for creating catalysts for reactions like the enantioselective synthesis of β-trifluoromethylated pyrrolines. rsc.org

Development of Functional Fluorinated Heterocycles

The introduction of fluorine-containing groups, such as trifluoromethoxy (-OCF3), into heterocyclic compounds is a widely used strategy in medicinal chemistry and materials science. This is because fluorine can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

The compound this compound serves as an excellent starting material for building more complex, functional fluorinated heterocycles. For instance, researchers have developed a multi-step synthesis to create a series of (4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles. This process begins with the synthesis of 2,5-dimethyl-1-(4-(trifluoromethoxyphenyl)-1H-pyrrole from 4-trifluoromethoxyaniline and 2,5-hexanedione (B30556) via the Paal-Knorr reaction. This pyrrole derivative is then further functionalized to introduce a thiazole (B1198619) ring, resulting in a three-ring fluoroheterocyclic system. This strategy highlights how the this compound framework is a key component in the "chain heterocyclization" approach to building novel, elaborate molecules with potential applications in fields like pharmaceutical research.

Intermediates in Organic Synthesis and Pharmaceutical Research

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. When combined with a trifluoromethoxy-phenyl group, the resulting molecule, this compound, becomes a highly valuable intermediate for creating new chemical entities.

Scaffold for Extended Heterocyclic Libraries

A key strategy in modern drug discovery is the creation of "libraries" of related compounds, which can then be screened for biological activity. The compound this compound and its derivatives are ideal building blocks for this purpose. For example, the derivative 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone has been explicitly identified as a "new building block for the synthesis of extended heterocyclic libraries containing the 1-(4-trifluoromethoxyphenyl)pyrrole fragment". By reacting this intermediate with various thioamides or thioureas, a diverse range of thiazole-containing pyrroles can be generated, demonstrating its utility as a versatile scaffold.

Intermediate Compound Role Reference
2,5-Dimethyl-1-(4-(trifluoromethoxyphenyl)-1H-pyrroleInitial pyrrole structure formed via Paal-Knorr reaction.
2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanoneKey building block for library synthesis.

Rational Design of Biologically Active Molecules (without clinical data)

Rational drug design involves creating molecules with specific structural features intended to interact with a biological target. The pyrrole scaffold is a common feature in molecules designed for a wide range of therapeutic areas. The inclusion of the trifluoromethoxy group is also a deliberate design choice, as it can enhance a molecule's drug-like properties.

Enzyme Inhibitors (e.g., Fructose 1,6-bisphosphatase inhibitors)

The pyrrole nucleus is a versatile scaffold in medicinal chemistry, and its derivatives are being explored for their inhibitory activity against various enzymes. researchgate.netresearchgate.net One such area of interest is the development of inhibitors for Fructose 1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. nih.govwikipedia.org The inhibition of FBPase is a promising strategy for the management of type 2 diabetes. wikipedia.org

While direct studies on this compound as an FBPase inhibitor are not extensively documented, research on structurally related compounds suggests its potential. For instance, computer modeling and subsequent synthesis and testing of various pyrrole-based compounds have identified potent FBPase inhibitors. acs.org Among the tested compounds, 1-(4-carboxyphenylsulfonyl)-1H-pyrrole and 1-(4-carbomethoxyphenylsulfonyl)-1H-pyrrole demonstrated significant inhibitory activity against FBPase, with IC50 values of 135 nM and 32 nM, respectively. acs.org These findings indicate that the 1-substituted pyrrole scaffold is a viable starting point for designing FBPase inhibitors. The presence of the 4-(trifluoromethoxy)phenyl group in the target compound could influence its binding affinity and selectivity for the enzyme, warranting further investigation.

Antimicrobial Agents (e.g., antimalarials)

The pyrrole moiety is a common feature in a variety of bioactive molecules, including those with antimicrobial properties. researchgate.netresearchgate.net The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

Derivatives of 1-aryl-1H-pyrroles have shown promise as antimicrobial agents. For example, certain synthetic pyrrole derivatives have demonstrated considerable antibacterial activity against Gram-positive microorganisms and antifungal activity against Candida rugosa. researchgate.net

In the context of antimalarial agents, compounds containing a trifluoromethyl group have been a focus of interest. nih.gov Although research specifically on this compound as an antimalarial is limited, studies on related trifluoromethyl-containing heterocyclic compounds have shown promising results. For instance, a chalcone derivative, 1-(2,4-dimethoxyphenyl)-3-(4-trifluoromethyl-phenyl)propan-2-ene-1-one, displayed significant in-vivo antimalarial activity in mice infected with the Plasmodium berghei parasite, with a 66% parasitaemia suppression at a dose of 175mg/kg. Similarly, chloroquine-pyrazole analogues containing a trifluoromethyl group have been evaluated for their antimalarial activity against chloroquine-resistant Plasmodium falciparum. nih.gov These studies highlight the potential of the trifluoromethylphenyl moiety in the design of new antimalarial drugs. The combination of this group with a pyrrole core in this compound makes it a candidate for future antimalarial research.

General Bioactivity Exploration (e.g., anti-inflammatory)

Pyrrole and its fused derivatives have a well-established history as anti-inflammatory agents. nih.govdntb.gov.ua Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a pyrrole ring in their structure. nih.gov This has spurred continued research into new pyrrole derivatives with potential anti-inflammatory activity. nih.govunina.it

Research into a class of diarylpyrroles has yielded compounds with significant analgesic and anti-inflammatory properties. unina.it These compounds were found to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway. unina.it This structural similarity to this compound suggests that it too could exhibit anti-inflammatory effects. The trifluoromethoxy group on the phenyl ring may further enhance this activity, as fluorinated groups are often incorporated into drug candidates to improve their pharmacological properties. The exploration of this compound and its derivatives as potential anti-inflammatory agents is therefore a promising avenue for future research. alliedacademies.org

Exploration of Novel Synthetic Pathways

While the Paal-Knorr synthesis remains a foundational method for producing N-aryl pyrroles, future research should prioritize the development of more sustainable and efficient synthetic routes to this compound. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comrgmcet.edu.in One promising direction is the utilization of biomass-derived furans as starting materials. A mild and convenient method has been developed to synthesize N-aryl pyrroles from biobased furans and arylamines over a Lewis acidic hafnium catalyst, which could be adapted for the synthesis of the target molecule. acs.org This approach offers a greener alternative to traditional methods that often rely on petroleum-based feedstocks.

Another innovative strategy involves a one-pot hetero-Diels-Alder/ring contraction cascade. This method has been successfully used for the synthesis of N-arylpyrroles from 1-boronodienes and arylnitroso compounds, offering a novel disconnection approach that could be explored for the synthesis of this compound. Further research into catalytic systems, such as microwave-assisted organic synthesis (MAOS), could significantly reduce reaction times and improve yields in Paal-Knorr type reactions. researchgate.net

Advanced Functionalization Strategies

The functionalization of the pyrrole core of this compound is a key area for future investigation, enabling the creation of a diverse library of derivatives with tailored properties. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto aromatic rings. rsc.orgnih.gov Future work should focus on the regioselective functionalization of the pyrrole ring. For instance, the development of rhodium catalysts has enabled the first general β-selective C-H arylation of pyrroles, a strategy that could be applied to introduce aryl groups at the C3 position of the pyrrole ring in this compound. acs.org

Furthermore, photocatalytic methods offer a green and efficient alternative for C-H functionalization. Recent studies have demonstrated the use of photocatalytically generated aromatic N-heterocyclic radicals for arene C-H amination, a technique that could be explored for the direct amination of the pyrrole ring. acs.orgacs.org The chemoselectivity of functionalization reactions, such as the "pyrrole dance" versus C-H functionalization of adjacent aromatic rings, can be controlled by the choice of base, offering a sophisticated tool for directing reactivity. rsc.orgrsc.org

Deepening Understanding through Integrated Experimental and Computational Studies

To accelerate the discovery and optimization of new derivatives and applications, a synergistic approach combining experimental synthesis and computational modeling is essential. Computational studies can provide valuable insights into the geometric structure, electronic properties, and torsional potential of this compound and its derivatives.

Future research should employ density functional theory (DFT) and other computational methods to predict reaction outcomes, elucidate reaction mechanisms, and understand the structure-property relationships of novel compounds. For instance, computational studies can help predict the regioselectivity of C-H functionalization reactions, guiding the design of experiments and reducing the need for extensive empirical screening. acs.org The integration of experimental data with computational models will enable a more rational design of molecules with desired optical, electronic, or biological properties.

Expansion into Diverse Application Areas

The unique electronic and physical properties imparted by the trifluoromethoxy group suggest that this compound and its derivatives could find applications in a wide range of fields beyond traditional medicinal chemistry.

Agrochemicals: The trifluoromethoxy group is a known feature in many active agrochemical ingredients due to its ability to enhance metabolic stability and membrane permeability. Future research could explore the potential of this compound derivatives as novel herbicides, fungicides, or insecticides. researchgate.netnih.govresearchgate.net

Materials Science: Pyrrole-containing polymers are known for their conducting properties, and the introduction of the trifluoromethoxy group could modulate these properties for applications in organic electronics. acs.org Pentaaryl-substituted pyrroles are being investigated as building blocks for nitrogen-doped buckybowls, and the this compound scaffold could be a valuable precursor for novel organic materials with interesting electronic and photophysical properties. rsc.org The development of fluorinated polymers derived from such monomers could lead to materials with enhanced thermal stability and hydrophobicity, suitable for applications in aerospace and as advanced coatings. mdpi.com

Scalable Synthesis and Process Optimization

For any promising application to be realized, the development of a scalable and economically viable synthesis of this compound is crucial. Future research should focus on optimizing existing synthetic methods and developing new processes suitable for large-scale production. This includes the transition from batch to continuous flow processes, which can offer improved safety, efficiency, and scalability.

Process optimization of the Paal-Knorr synthesis, for example, could involve the use of solid-supported catalysts for easier separation and recycling, contributing to a greener and more cost-effective process. rgmcet.edu.in For advanced functionalization strategies like C-H activation, process optimization will be key to making these powerful laboratory-scale reactions viable for industrial production. This will involve detailed kinetic and mechanistic studies to identify optimal reaction conditions, catalyst loading, and purification methods. rsc.org

Q & A

Q. What are the established synthetic routes for 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole, and how can reaction yields be optimized?

The compound is typically synthesized via condensation reactions using aldehydes and ketones. For example, 4-(trifluoromethoxy)benzaldehyde can react with hydroxylamine derivatives under acidic conditions, followed by cyclization. describes a method using 4-(trifluoromethoxy)benzaldehyde in ethanol, yielding 32% after purification. To optimize yields, adjust reaction time, temperature, and catalyst (e.g., Lewis acids like ZnCl₂). Solvent polarity also plays a role; polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency .

Q. Which solvents are suitable for dissolving this compound, and how does solubility impact experimental design?

The compound is likely soluble in polar solvents such as DMSO, ethanol, or dichloromethane due to its aromatic and trifluoromethoxy groups (similar to pyrrole derivatives in ). Solubility testing via UV-Vis spectroscopy or gravimetric analysis is recommended. Poor solubility in aqueous buffers may necessitate DMSO stock solutions for biological assays, with final concentrations ≤0.1% to avoid cytotoxicity .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Confirm regiochemistry via 1H^1H-NMR (pyrrole proton shifts at δ 6.5–7.0 ppm) and 19F^{19}F-NMR for trifluoromethoxy group verification (δ -55 to -60 ppm).
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS in ).
  • HPLC : Assess purity using C18 columns with acetonitrile/water gradients .

Q. How should this compound be stored to ensure stability?

Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation. Moisture-sensitive functional groups (e.g., trifluoromethoxy) require desiccants like silica gel. Periodic purity checks via TLC or HPLC are advised .

Advanced Research Questions

Q. What is the structure-activity relationship (SAR) of the trifluoromethoxy group in this compound, and how does it influence bioactivity?

The electron-withdrawing trifluoromethoxy group enhances metabolic stability and modulates π-π stacking in target binding (e.g., enzyme active sites). SAR studies can compare analogs with -OCH₃, -CF₃, or -NO₂ substituents. Biological assays (e.g., kinase inhibition) paired with computational docking (AutoDock Vina) reveal steric and electronic effects .

Q. How can reaction conditions be optimized to address low yields in multi-step syntheses?

Low yields (e.g., 32% in ) often arise from incomplete cyclization or side reactions. Strategies include:

  • Catalyst screening : Test Brønsted acids (p-TsOH) or metal catalysts (CuI).
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency.
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. What computational methods are suitable for predicting the electronic effects of substituents on this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electrostatic potential surfaces and HOMO-LUMO gaps. For example, the trifluoromethoxy group lowers electron density at the pyrrole ring, affecting reactivity in electrophilic substitutions. MD simulations further explore solvation and protein-ligand dynamics .

Q. How can contradictory data in solvent-dependent reactions be resolved?

highlights solvent-dependent outcomes in pyrrole bromination. For inconsistent results, systematically vary solvents (polarity, dielectric constant) and analyze via 1H^1H-NMR kinetics. Statistical tools (e.g., Design of Experiments) identify critical factors like solvent purity or trace water .

Q. What methodologies are effective for analyzing byproducts in complex reaction mixtures?

Combine TLC (silica gel, ethyl acetate/hexane) with GC-MS or LC-HRMS to detect low-abundance byproducts. For example, identifies chloranil-derived byproducts during reflux; column chromatography (SiO₂, gradient elution) isolates impurities for structural analysis .

Q. How can biological activity screening be designed to evaluate this compound’s therapeutic potential?

Use high-throughput screening (HTS) in cancer cell lines (e.g., MTT assay) and target-specific assays (e.g., kinase inhibition). Pair with ADMET prediction tools (SwissADME) to assess bioavailability. notes pyrrole derivatives’ roles in anticancer and antimicrobial studies, guiding assay selection .

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